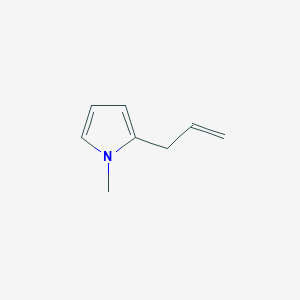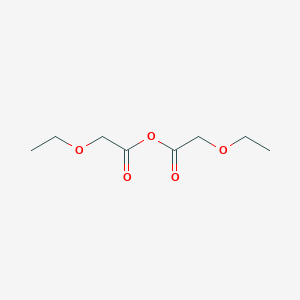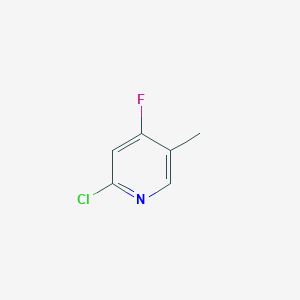
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)-, also known as 5-Methyl-1-(2-methylpropyl)-1H-pyrrole-2-carboxaldehyde, is a chemical compound that belongs to the pyrrole family. It has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- is complex and not fully understood. It is believed to act as a reactive intermediate in various chemical reactions, and to interact with biological molecules such as proteins and nucleic acids. It has been shown to have a high affinity for certain receptors in the central nervous system, and to modulate the activity of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- has been shown to have a range of biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, and to inhibit the growth of cancer cells in vitro. It has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease. However, the exact mechanisms underlying these effects are not yet fully understood.
実験室実験の利点と制限
One of the main advantages of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- is its versatility and potential for use in a wide range of scientific research applications. It is also relatively easy to synthesize and purify, and has a high yield and purity. However, one of the limitations of using 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- in lab experiments is its potential toxicity and safety concerns. Careful handling and disposal procedures must be followed to avoid exposure to the compound.
将来の方向性
There are many potential future directions for research on 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)-. Some of these include:
1. Further investigation of the mechanism of action and biochemical and physiological effects of the compound, with a focus on identifying potential therapeutic applications.
2. Development of new synthetic methods for the compound, with a focus on improving yield, purity, and safety.
3. Exploration of the potential use of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- as a building block in the synthesis of functional materials, such as polymers and nanomaterials.
4. Investigation of the potential use of the compound as a ligand in organometallic chemistry, with a focus on developing new catalytic systems.
5. Development of new analytical methods for the detection and quantification of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- in biological and environmental samples.
Conclusion
In conclusion, 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- is a versatile and potentially useful compound that has been extensively studied in scientific research. Its unique properties and potential applications make it a valuable tool for researchers in a wide range of fields. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications, as well as to develop new synthetic methods and analytical techniques.
合成法
The synthesis of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- can be achieved through a variety of methods, including the reaction of 2-methyl-3-buten-2-ol with ethyl acetoacetate and ammonium acetate, and the reaction of 2-methyl-3-buten-2-ol with pyrrole-2-carboxaldehyde and ammonium acetate. The yield of the synthesis can reach up to 80%, and the purity of the compound can be as high as 99%.
科学的研究の応用
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and natural products. It has also been used as a ligand in organometallic chemistry, and as a building block in the synthesis of functional materials.
特性
CAS番号 |
14022-23-2 |
|---|---|
分子式 |
C8H11N |
分子量 |
121.18 g/mol |
IUPAC名 |
1-methyl-2-prop-2-enylpyrrole |
InChI |
InChI=1S/C8H11N/c1-3-5-8-6-4-7-9(8)2/h3-4,6-7H,1,5H2,2H3 |
InChIキー |
VUBMAGPXFAQBDV-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CC=C |
正規SMILES |
CN1C=CC=C1CC=C |
同義語 |
1H-Pyrrole,1-methyl-2-(2-propenyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)











